molecular formula C18H23NO5 B6348255 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-36-2

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348255
CAS No.: 1326811-36-2
M. Wt: 333.4 g/mol
InChI Key: WTFOREVGWANXQA-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a methoxyphenyl group, an oxazolidine ring, and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Acetyl Intermediate: This step involves the acetylation of 4-methoxyphenyl using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Cyclization to Form the Oxazolidine Ring: The intermediate is then subjected to cyclization reactions using reagents like ethylene glycol and a suitable acid catalyst to form the oxazolidine ring.

    Spirocyclization: The final step involves the formation of the spirocyclic structure through a reaction with a suitable amine and a carboxylic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The oxazolidine ring may contribute to the compound’s stability and binding affinity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Hydroxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[2-(4-Chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

4-[2-(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct physical and chemical properties compared to linear analogs.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-14-7-5-13(6-8-14)11-16(20)19-15(17(21)22)12-24-18(19)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFOREVGWANXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2C(COC23CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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